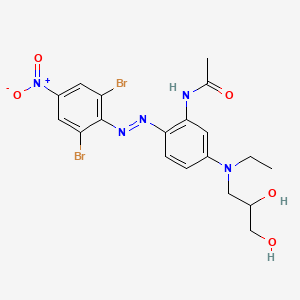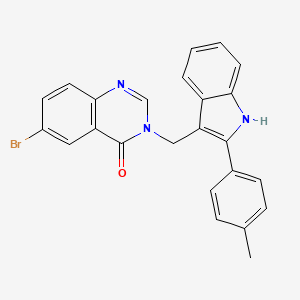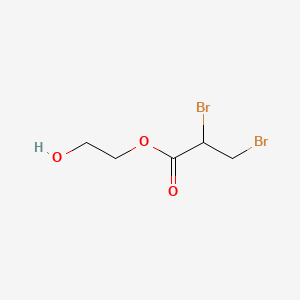
3-Butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide is an ionic liquid composed of a cationic imidazolium ring substituted with butyl and methyl groups, and an anionic bis(fluorosulfonyl)amide. This compound is known for its low volatility, high thermal stability, and wide electrochemical window, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide typically involves the following steps:
Formation of the Imidazolium Cation: The imidazolium cation is synthesized by reacting 1-methylimidazole with butyl halide (e.g., butyl chloride or butyl bromide) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the formation of the imidazolium cation and subsequent anion exchange.
Purification: The product is purified using techniques such as distillation or recrystallization to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Complexation Reactions: The compound can form complexes with metal ions, which is useful in catalysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiolates, and alkoxides.
Complexation: Metal salts such as palladium or platinum salts are used to form complexes with the imidazolium cation.
Major Products
Substitution Products: Depending on the nucleophile, various substituted imidazolium salts can be formed.
Metal Complexes: Complexes with metals like palladium or platinum are formed, which are useful in catalysis.
Scientific Research Applications
3-Butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the bis(fluorosulfonyl)amide anion provides stability and enhances the compound’s solubility and conductivity . The pathways involved include:
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Similar in structure but with different anionic components.
1-Butyl-3-methylimidazolium acetate: Another imidazolium-based ionic liquid with different properties and applications.
Uniqueness
3-Butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide is unique due to its combination of high thermal stability, low volatility, and wide electrochemical window. These properties make it particularly suitable for applications in electrochemistry and catalysis, where other similar compounds may not perform as well .
Properties
CAS No. |
1235234-58-8 |
|---|---|
Molecular Formula |
C8H15F2N3O4S2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
bis(fluorosulfonyl)azanide;1-butyl-3-methylimidazol-3-ium |
InChI |
InChI=1S/C8H15N2.F2NO4S2/c1-3-4-5-10-7-6-9(2)8-10;1-8(4,5)3-9(2,6)7/h6-8H,3-5H2,1-2H3;/q+1;-1 |
InChI Key |
UAHSIDZLYHAYDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.[N-](S(=O)(=O)F)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


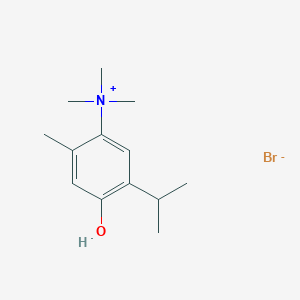
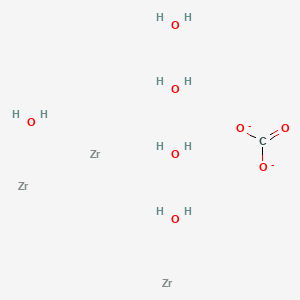

![Benzamide, N-[4-[[2-[4-[(butylsulfonyl)amino]phenoxy]-1-oxotetradecyl]amino]-5-chloro-2-hydroxyphenyl]-](/img/structure/B13773616.png)
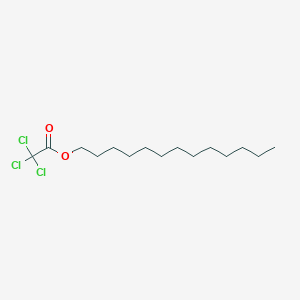
![[(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13773628.png)


![Disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13773658.png)
![triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide](/img/structure/B13773661.png)
